Chemical structure of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
Chemical structure of sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate
CAS No: 2378506-70-6 | Formula: C9H9NaO3 | MW: 190.17 g/mol [1]
Executive Summary
Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate is a specialized organic salt characterized by a highly functionalized cyclohexadiene core. Unlike simple phenoxides, this compound represents a dihydro-aromatic system—specifically, the sodium enolate of a formylated cyclohexenone derivative.
Its structure features a "push-pull" electronic system comprising a vinylogous enolate and an enol ether. This unique architecture makes it a potent C3-synthon and Michael donor in the synthesis of complex pharmaceutical intermediates, particularly in the development of neuraminidase inhibitors (e.g., Oseltamivir analogs) and functionalized heterocycles.
This guide provides a rigorous technical analysis of its chemical structure, synthetic pathways, and applications in drug development.
Chemical Structure & Electronic Properties
Structural Analysis
The compound is formally the sodium salt of 2-hydroxy-5-ethoxycyclohexa-1,5-diene-1-carbaldehyde . It exists in equilibrium with its keto-tautomer, but the "1-olate" nomenclature confirms the dominance of the enolate form, stabilized by conjugation with the formyl group.
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Core Scaffold: Cyclohexa-1,5-diene (non-aromatic, partially saturated ring).
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Functional Groups:
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C1-O⁻ (Enolate): Acts as a strong nucleophile and electron donor.
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C2-CHO (Formyl): An electron-withdrawing group (EWG) that stabilizes the C1 anion via resonance (vinylogous carboxylate).
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C5-OEt (Ethoxy): An electron-donating enol ether, adding electron density to the C5=C6 bond.
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Resonance & Tautomerism
The stability of this salt arises from the delocalization of the negative charge between the enolate oxygen (at C1) and the formyl oxygen (at C2-CHO).
Key Resonance Forms:
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Enolate Form: Negative charge on C1-O.
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Aldehyde Enolate Form: Double bond shifts to C1=C2; negative charge moves to the formyl oxygen.
This "push-pull" system (Donor at C1/C5, Acceptor at C2) makes the C3 position highly activated for electrophilic attack, while the C2 position is nucleophilic.
Figure 1: Resonance stabilization of the 1,3-dicarbonyl enolate system.
Synthesis Protocol
The synthesis of Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate typically follows a Claisen Condensation (Formylation) strategy rather than direct Birch reduction, to preserve the formyl group's integrity.
Reaction Pathway
The most robust route involves the formylation of 5-ethoxycyclohex-?en-1-one using ethyl formate and a sodium base.
Precursor: 5-Ethoxycyclohex-5-en-1-one (or protected equivalent). Reagents: Ethyl Formate (HCOOEt), Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH). Solvent: Anhydrous Ethanol or THF.
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Mechanism |
| 1 | Preparation | Anhydrous conditions (N2 atm) | Prevent hydrolysis of enol ether. |
| 2 | Base Activation | Suspend NaH or dissolve NaOEt in dry solvent at 0°C. | Generate alkoxide nucleophile. |
| 3 | Addition | Add precursor ketone dropwise; stir 15 min. | Deprotonation of alpha-carbon (C2). |
| 4 | Formylation | Add Ethyl Formate (1.1 eq) slowly at 0-5°C. | Claisen condensation at C2. |
| 5 | Reaction | Allow to warm to RT; stir 4-6 hours. | Formation of beta-keto aldehyde enolate. |
| 6 | Isolation | Precipitate with non-polar solvent (Hexane/Ether) or evaporate. | Isolation of the Sodium salt. |
Note on Stability: The product is moisture-sensitive. The ethoxy group (enol ether) is acid-labile and will hydrolyze to a diketone if exposed to aqueous acid.
Figure 2: Synthetic workflow via Claisen Condensation (Formylation).
Applications in Drug Development
This compound serves as a versatile building block, particularly for synthesizing substituted cyclohexenones and heterocycles .
Precursor for Oseltamivir (Tamiflu) Analogs
The cyclohexadiene core with ethoxy substitution mimics the ring structure of neuraminidase inhibitors.
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Mechanism: The formyl group allows for further functionalization (e.g., reductive amination), while the enol ether can be hydrolyzed to introduce a ketone for subsequent reduction or Grignard addition.
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Utility: Synthesis of 4-substituted-5-ethoxycyclohex-1-enecarboxylates.
Heterocycle Synthesis
The 1,3-dicarbonyl moiety (masked by the enolate) reacts with dinucleophiles to form fused heterocycles:
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Hydrazines
Indazoles (or tetrahydroindazoles). -
Amidines/Ureas
Quinazolines or Pyrimidines .
Michael Acceptor Reactivity
Although an enolate (nucleophile), the conjugated system can be manipulated. Acidification yields the neutral 2-formyl diene, which acts as a potent Michael acceptor for introducing alkyl groups at the C3 position.
Safety & Handling Specifications
As a sodium enolate salt, this compound requires strict handling protocols to maintain purity and safety.
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Hygroscopic Nature: The salt will absorb atmospheric moisture, leading to protonation and subsequent hydrolysis of the enol ether and formyl groups. Store under Argon/Nitrogen.
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Corrosivity: Strongly basic (pH > 12 in aqueous solution). Causes severe skin and eye burns.
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Storage: Keep at -20°C for long-term stability. Avoid acidic vapors.
References
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Sigma-Aldrich. (n.d.). Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Product Detail. Retrieved from
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Echemi. (n.d.). Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate Supplier Data. Retrieved from
- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Context: Synthesis of Cyclohexenones).
